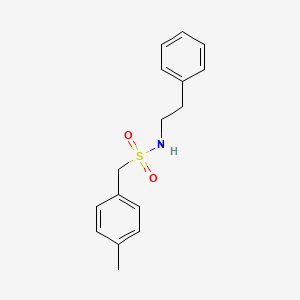![molecular formula C18H22N4O3S B4427990 1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4427990.png)
1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide
Descripción general
Descripción
1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide, also known as MTAPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MTAPA is a thioester derivative of piperidinecarboxamide, which is synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to exhibit antibacterial and antifungal activity by inhibiting the growth of bacteria and fungi. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize, and the yield obtained using the synthesis method is high. This compound also exhibits potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer agents. However, this compound also has some limitations. It is not very soluble in water, making it difficult to administer orally. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying the interaction of this compound with topoisomerase II and other cellular components. Another potential direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
Aplicaciones Científicas De Investigación
1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including human lung cancer, breast cancer, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-[2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11-14-9-13(25-2)3-4-15(14)21-18(20-11)26-10-16(23)22-7-5-12(6-8-22)17(19)24/h3-4,9,12H,5-8,10H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASGYRGBURPRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3CCC(CC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-furoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4427908.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427909.png)

![ethyl 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4427929.png)

![N'-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine hydrochloride](/img/structure/B4427954.png)
amine dihydrochloride](/img/structure/B4427960.png)
![N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4427966.png)
![6-butyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4427972.png)
![{1-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4427974.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4427982.png)


![2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4428016.png)